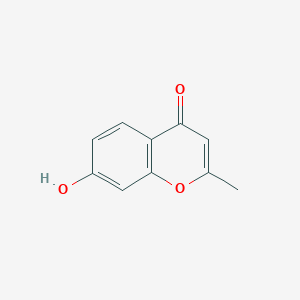
7-Hydroxy-2-methyl-4H-chromen-4-one
Cat. No. B1588725
Key on ui cas rn:
6320-42-9
M. Wt: 176.17 g/mol
InChI Key: QIPBSGDZHKDNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04391821
Procedure details


9.8 g 7-hydroxy-2-methyl-4H-1-benzopyrane-4-on in 20 cm3 dry pyridine and 20 cm3 acetic anhydride was left to stand for 24 hours. The obtained solution was admixed with the mixture of ice, water and hydrochloric acid and the precipitate [11 g of 7-acetoxy-2-methyl-4H-1-benzopyrane-4-on, m.p. 94°-95° C. from benzene] was filtered. The acetoxy compound was hydrogenated in glacial acetic acid at 60° C. in the presence of a palladium on charcoal catalyst till it absorbed 3 molar equivalents of hydrogen, then after filtration and evaporation 11.5 g 7-acetoxy-2-methyl-3,4-dihydro-2H-1-benzopyrane-4-on (m.p. 66°-68° C. from ethanol) was obtained. This compound was hydrolyzed hot in the mixture of 100 cm3 methanol and 1.5 cm3 concentrated hydrochloric acid. The solvent was distilled off, the residue was subjected to fractionated distillation to obtain 6.5 g 7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyrane (b.p. 85°-90° C./26 Pa); starting from this compound and following the process of example 5 (b), using a piperidine catalyst and 1-chloro-2,3-epoxypropane reagent, 1-chloro-3-(2-methyl-3,4-dihydro-2H-1-benzopyrane-7-yloxy)-2-propanol (m.p. 70°-72° C.) was obtained.







Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6](=O)[CH:7]=[C:8]([CH3:10])[O:9][C:4]=2[CH:3]=1.O.Cl.CO>N1C=CC=CC=1.C(OC(=O)C)(=O)C>[OH:1][C:2]1[CH:13]=[CH:12][C:5]2[CH2:6][CH2:7][CH:8]([CH3:10])[O:9][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC2=C(C(C=C(O2)C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate [11 g of 7-acetoxy-2-methyl-4H-1-benzopyrane-4-on, m.p. 94°-95° C. from benzene] was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated in glacial acetic acid at 60° C. in the presence of a palladium on charcoal catalyst till it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
absorbed 3 molar equivalents of hydrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporation 11.5 g 7-acetoxy-2-methyl-3,4-dihydro-2H-1-benzopyrane-4-on (m.p. 66°-68° C. from ethanol)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was subjected to fractionated distillation
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC2=C(CCC(O2)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
